molecular formula C24H25N3O3 B262143 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B262143
M. Wt: 403.5 g/mol
InChI Key: LUPKRPRXBJIPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as Cilostazol, is a pharmaceutical drug that is used for the treatment of peripheral vascular disease and intermittent claudication. It is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase type 3 (PDE3) that increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.

Mechanism of Action

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile selectively inhibits PDE3, an enzyme that degrades cAMP. By inhibiting PDE3, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation. 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been shown to improve endothelial function, increase blood flow, and reduce oxidative stress and inflammation. It also inhibits platelet aggregation and thrombus formation, which may reduce the risk of cardiovascular events. Additionally, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been shown to improve exercise tolerance and quality of life in patients with peripheral vascular disease and intermittent claudication.

Advantages and Limitations for Lab Experiments

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a well-established drug with a known mechanism of action and therapeutic benefits. It can be easily synthesized in the laboratory and is commercially available. However, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has limitations in terms of its stability and solubility, which may affect its bioavailability and efficacy. Additionally, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has potential off-target effects, which may limit its use in certain experimental settings.

Future Directions

Future research on 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile could focus on its potential use in the treatment of other cardiovascular diseases, such as coronary artery disease and ischemic stroke. It could also investigate the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential effects on other cellular signaling pathways. Additionally, future studies could explore the use of 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile in combination with other drugs or therapies to enhance its therapeutic benefits.

Synthesis Methods

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-furyl methyl ketone with 4-methoxyphenylmagnesium bromide to form 5-[(4-methoxyphenoxy)methyl]-2-furylmagnesium bromide. This intermediate is then reacted with 2-amino-3-cyanopyridine in the presence of a palladium catalyst to yield 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. The final product is purified through recrystallization and chromatography techniques.

Scientific Research Applications

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been extensively studied for its therapeutic effects on peripheral vascular disease and intermittent claudication. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, such as coronary artery disease and ischemic stroke. Additionally, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been studied for its effects on platelet function, inflammation, and oxidative stress.

properties

Product Name

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H25N3O3/c1-28-16-8-10-17(11-9-16)29-15-18-12-13-22(30-18)23-19-6-4-2-3-5-7-21(19)27-24(26)20(23)14-25/h8-13H,2-7,15H2,1H3,(H2,26,27)

InChI Key

LUPKRPRXBJIPKZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.